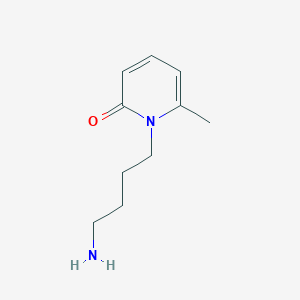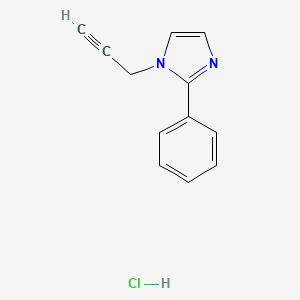
5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Vue d'ensemble
Description
5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (hereafter referred to as 5-P4P-4HTT) is a novel compound that has recently been used in various scientific research applications. 5-P4P-4HTT is a derivative of the 1,2,4-triazole-3-thiol (T3T) family of compounds, which have been studied for their potential use in various biochemical and physiological applications. This compound has been used in various research areas, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
BSA Binding and Biological Screening
Research on derivatives of 1,2,4-triazole heterocycles bearing the piperidin-4-yl group has shown significant biological activities. These compounds have been synthesized and evaluated for their binding with bovine serum albumin (BSA), antibacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition activities. The studies revealed that certain compounds exhibited remarkable antibacterial and anti-inflammatory properties, as well as potent AChE inhibition, suggesting their potential therapeutic applications (Iqbal et al., 2020).
Antimicrobial Activities
The synthesis of azole derivatives, including 1,2,4-triazole compounds, has demonstrated antimicrobial activities. These compounds, after being synthesized from furan-2-carbohydrazide and undergoing molecular modification, showed activity against various microorganisms, highlighting their potential as antimicrobial agents (Başoğlu et al., 2013).
Molecular Docking and EGFR Inhibition
A detailed study on benzimidazole derivatives bearing 1,2,4-triazole, including molecular docking, has been conducted to explore their anti-cancer properties. The research focused on their stability, conformations, and interactions with the EGFR binding pocket, identifying compounds with significant binding affinities and potential anti-cancer activities (Karayel, 2021).
Antifungal and Herbicidal Activities
Studies on Mannich bases and bis-Mannich bases of 1,2,4-triazole thiol intermediates have uncovered their herbicidal and antifungal activities. These compounds demonstrated significant effects against specific plant pests and fungi, suggesting their use in agricultural applications (Zhang et al., 2016).
Solubility and Pharmacokinetics
Research into the solubility thermodynamics and partitioning processes of 1,2,4-triazole derivatives has been important for understanding their pharmacokinetic properties. These studies provide insights into the compounds' solubility in various solvents and their potential for lipophilic drug delivery (Volkova et al., 2020).
Propriétés
IUPAC Name |
3-piperidin-4-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S.ClH/c1-7(2)14-9(12-13-10(14)15)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFDKJKXICOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | |
CAS RN |
1269151-11-2 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine dihydrochloride](/img/structure/B1522824.png)
amine dihydrochloride](/img/structure/B1522825.png)
![[2-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1522826.png)


![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole](/img/structure/B1522829.png)
![2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1522830.png)


![ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine](/img/structure/B1522834.png)
![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene](/img/structure/B1522840.png)


